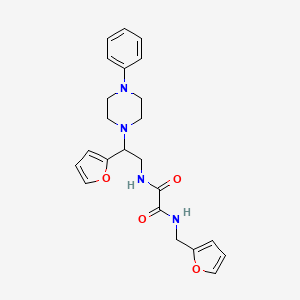

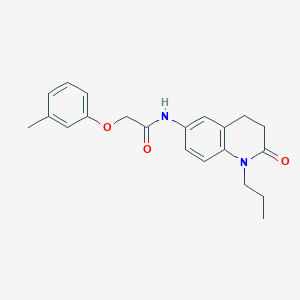

![molecular formula C22H17FN4 B2700438 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline CAS No. 478064-31-2](/img/structure/B2700438.png)

2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline” is a chemical compound with the CAS Number: 478064-31-2. Its IUPAC name is 4-fluorobenzaldehyde (3-benzyl-2-quinoxalinyl)hydrazone . The compound has a molecular weight of 356.4 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C22H17FN4/c23-18-12-10-17 (11-13-18)15-24-27-22-21 (14-16-6-2-1-3-7-16)25-19-8-4-5-9-20 (19)26-22/h1-13,15H,14H2, (H,26,27)/b24-15+ . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom, the benzyl group, and the quinoxaline moiety.Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline have been extensively studied for their antimicrobial properties. For example, derivatives of quinoxaline have shown significant activity against various bacteria and fungi. This includes the study of novel quinoxaline Schiff bases, which demonstrated potent anti-microbial and anti-tuberculosis activity (Saravanan et al., 2017). Another study highlighted the synthesis and antimicrobial activity of 2-substituted benzyl hydrazino-3-methyl quinoxalines (Vyas, Chauhan, & Parikh, 2006).

Antitumor Potential

Quinoxaline derivatives also exhibit potential in cancer treatment. A study on 2-(benzimidazol-2-yl)quinoxalines showed promising activity against a wide range of cancer lines without significant cytotoxicity against normal human cells (Mamedov et al., 2022). Additionally, 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics have been synthesized and showed notable antitumor activities (Easmon et al., 2006).

Neuroprotection and CNS Applications

Quinoxaline derivatives like NBQX, an analog of the quinoxalinedione antagonists, have been shown to protect against global ischemia, suggesting potential neuroprotective applications (Sheardown et al., 1990).

Fluorescence and Optical Applications

Some quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes, demonstrating the versatility of quinoxaline in various scientific fields. These compounds show potential for use in viscosity detection and other optical applications (Wang et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-benzyl-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMKNRNWFDKAML-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)